Cas no 842956-83-6 (3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one)

3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one structure
842956-83-6 structure
商品名:3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
CAS番号:842956-83-6
MF:C15H12ClNO2S
メガワット:305.779281616211
CID:5821140
PubChem ID:1093137

3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one 化学的及び物理的性質

名前と識別子

    • 3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
    • 842956-83-6
    • 3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one
    • CCG-120030
    • AT-057/42796650
    • 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
    • BAS 08977215
    • 3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
    • AKOS000649061
    • Z111715604
    • F1641-0028
    • インチ: 1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2
    • InChIKey: UXQIMKIMAPSSIV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1OCCN1C(=O)SC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 305.0277275g/mol
  • どういたいしつりょう: 305.0277275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 54.8Ų

3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1641-0028-5μmol
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1641-0028-20μmol
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1641-0028-5mg
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1641-0028-10μmol
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1641-0028-40mg
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1641-0028-1mg
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1641-0028-20mg
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1641-0028-30mg
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1641-0028-4mg
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1641-0028-2mg
3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one
842956-83-6 90%+
2mg
$59.0 2023-05-17

3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one 関連文献

3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-oneに関する追加情報

Comprehensive Analysis of 3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one (CAS No. 842956-83-6)

The compound 3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one, identified by its CAS No. 842956-83-6, is a synthetic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a benzothiazole core linked to a 2-chlorophenoxyethyl moiety, makes it a versatile intermediate for developing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to known pharmacophores.

In recent years, the demand for novel heterocyclic compounds like 3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one has surged due to their role in addressing global health challenges. For instance, its benzothiazolone scaffold is being explored for antimicrobial and anti-inflammatory properties, aligning with the growing need for new therapeutic agents amid rising antibiotic resistance. The 2-chlorophenoxy group further enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug design.

From a synthetic chemistry perspective, CAS No. 842956-83-6 exemplifies the convergence of green chemistry principles and efficient molecular design. Laboratories are optimizing its synthesis to reduce hazardous byproducts, responding to the industry's shift toward sustainable practices. This aligns with frequent search queries such as "eco-friendly synthesis of benzothiazole derivatives" or "applications of chlorophenoxy compounds in medicine," reflecting user interest in environmentally conscious methodologies.

The compound's physicochemical properties—such as moderate solubility in organic solvents and stability under physiological conditions—make it a candidate for formulation studies. Its molecular weight (293.78 g/mol) and logP value suggest favorable pharmacokinetic profiles, a topic often searched by medicinal chemists ("benzothiazolone ADME properties"). These characteristics are crucial for optimizing bioavailability, a key focus in preclinical development.

Beyond pharmaceuticals, 3-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one has potential in material science. Its aromatic systems and heteroatoms could contribute to advanced polymer matrices or organic semiconductors, addressing trending searches like "benzothiazole-based smart materials." Such interdisciplinary applications highlight its versatility beyond traditional chemical domains.

Analytical techniques for characterizing this compound, including HPLC purity analysis and NMR spectroscopy, are frequently discussed in academic forums. Researchers often inquire about "spectral data interpretation for dihydrobenzothiazolones", underscoring the need for accessible reference data. Proper characterization ensures reproducibility—a cornerstone in both academic and industrial settings.

In conclusion, 842956-83-6 represents a compelling case study in modern chemical innovation. Its dual relevance in life sciences and materials engineering, coupled with sustainable synthesis potential, positions it as a molecule of enduring scientific and commercial interest. As exploration continues, this compound may unlock answers to pressing challenges across multiple disciplines.

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